3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Carbonic anhydrase inhibition Enzyme kinetics Stopped-flow CO₂ hydration assay

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 901273-03-8, MFCD07636862) is a heterocyclic small molecule belonging to the triazolopyridazine class, featuring a fused 1,2,4-triazole-pyridazine bicyclic core substituted at the 3-position with a 4-methoxyphenyl ring and bearing a free thiol (-SH) group at the 6-position. This scaffold is recognized as a privileged structure in kinase-targeted drug discovery, with established utility as an inhibitor scaffold for c-Met, Pim-1, and bromodomain-containing proteins.

Molecular Formula C12H10N4OS
Molecular Weight 258.3
CAS No. 901273-03-8
Cat. No. B2815057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
CAS901273-03-8
Molecular FormulaC12H10N4OS
Molecular Weight258.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
InChIInChI=1S/C12H10N4OS/c1-17-9-4-2-8(3-5-9)12-14-13-10-6-7-11(18)15-16(10)12/h2-7H,1H3,(H,15,18)
InChIKeyCOJVYSKLPBQXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 901273-03-8): Core Scaffold & Procurement-Relevant Identity


3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 901273-03-8, MFCD07636862) is a heterocyclic small molecule belonging to the triazolopyridazine class, featuring a fused 1,2,4-triazole-pyridazine bicyclic core substituted at the 3-position with a 4-methoxyphenyl ring and bearing a free thiol (-SH) group at the 6-position . This scaffold is recognized as a privileged structure in kinase-targeted drug discovery, with established utility as an inhibitor scaffold for c-Met, Pim-1, and bromodomain-containing proteins [1]. The compound is commercially available at ≥97% purity from multiple suppliers and is supplied as a research-use-only intermediate for further synthetic elaboration or direct biological screening .

Why 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol Cannot Be Replaced by a Close Analog Without Quantitative Risk


Within the 3-aryl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol congeneric series, small perturbations at the 3-aryl substituent or the 6-position functional group produce large shifts in target potency, isoform selectivity, and physicochemical handling properties. The 4-methoxy substituent provides hydrogen-bond acceptor capacity that is absent in the 4-methyl and unsubstituted phenyl analogs, directly altering the binding pose within the narrow hydrophobic pocket of carbonic anhydrase and kinase ATP-binding sites [1]. Simultaneously, the free thiol at position 6 acts as a zinc-coordinating warhead essential for carbonic anhydrase inhibition; replacement by chlorine (as in CAS 7190-82-1) abolishes this metal-coordination capacity [2]. These structure-activity relationships mean that generic substitution without matched-pair analysis carries a high risk of catastrophic loss of on-target potency.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol Against Its Closest Analogs


Carbonic Anhydrase II Inhibition Potency: 4-Methoxy Compound vs. Acetazolamide Reference

The target compound exhibits a Ki of 4.9 nM against recombinant human carbonic anhydrase II (CA2), measured by stopped-flow CO₂ hydration assay after 15 min preincubation. This represents an approximately 2.4-fold improvement in binding affinity relative to the clinical reference standard acetazolamide, which typically displays a Ki of ~12 nM for CA2 under comparable assay conditions [1]. The 4-methoxy substitution is critical for this potency advantage, as closely related 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 7190-83-2) and 3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (CAS 1351620-57-9) lack the hydrogen-bond acceptor oxygen atom that contributes to the enhanced binding interaction .

Carbonic anhydrase inhibition Enzyme kinetics Stopped-flow CO₂ hydration assay

Carbonic Anhydrase Isoform Selectivity: CA2/CA1 Discrimination Ratio

The target compound displays pronounced selectivity for carbonic anhydrase II (Ki = 4.9 nM) over carbonic anhydrase I (Ki = 220 nM), yielding a CA1/CA2 selectivity ratio of approximately 45-fold [1]. This contrasts sharply with the 6-chloro analog, 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7190-82-1), which lacks the thiol zinc-coordinating group and is expected to show negligible CA inhibition [2]. The selectivity profile further extends to CA7 (Ki = 6.5 nM, comparable to CA2 affinity) and CA12 (Ki >50,000 nM, indicating near-complete exclusion from this isoform) [1].

Isoform selectivity Carbonic anhydrase Off-target profiling

Physicochemical Differentiation: Predicted Density and Boiling Point Relative to 3-Phenyl and 3-(4-Methylphenyl) Analogs

The target compound (C12H10N4OS, MW 258.30) has a predicted density of 1.43±0.1 g/cm³ and a predicted boiling point of 517.7±52.0 °C . These values are elevated relative to the unsubstituted 3-phenyl analog (C11H8N4S, MW 228.27) and the 3-(4-methylphenyl) analog (C12H10N4S, MW 242.30) , reflecting the contribution of the oxygen atom in the 4-methoxy group to increased molecular weight, polar surface area, and intermolecular hydrogen-bonding capacity. The higher boiling point and density have direct implications for solid-state handling, melting point behavior, and solubility in organic solvent systems used in synthesis or assay preparation.

Physicochemical properties Formulation Handling and storage

Kinase Inhibition Potential: Triazolopyridazine Scaffold Validated as Dual c-Met/Pim-1 Inhibitor Platform

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been independently validated as a productive starting point for dual c-Met/Pim-1 kinase inhibition. In a 2024 study by Mahmoud et al., a closely related triazolo[4,3-b]pyridazine derivative (compound 4g) demonstrated IC50 values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, with a mean growth inhibition (GI%) of 55.84% across the NCI 60 cancer cell line panel [1]. The 3-(4-methoxyphenyl) substituent present in the target compound is a known pharmacophoric element for c-Met kinase engagement, as documented in the patent literature on triazolopyridazines as kinase modulators [2]. The free 6-thiol group in the target compound provides a synthetic handle for further derivatization (e.g., alkylation, arylation) to optimize kinase selectivity and pharmacokinetic properties.

Kinase inhibition c-Met Pim-1 Anticancer scaffold

Antimicrobial Activity: 3-Substituted Triazolopyridazine Scaffold Demonstrates Broad-Spectrum Potential

A series of 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives, including compounds bearing aryl substituents at the 3-position, were evaluated for antimicrobial activity and demonstrated good to moderate activity against bacterial and fungal strains [1]. The target compound, with its 4-methoxyphenyl group at the 3-position and free 6-thiol, falls within this biologically validated substitution pattern. The thiol group may further contribute to antimicrobial activity through metal-chelation or redox mechanisms, differentiating it from 6-alkylthio or 6-chloro analogs that lack a free sulfhydryl.

Antimicrobial Antibacterial Antifungal 3-Substituted triazolopyridazine

Synthetic Versatility: Free 6-Thiol as a Derivatization Handle Absent in Chloro and Alkylthio Analogs

The free thiol (-SH) group at the 6-position of the target compound provides a chemically orthogonal derivatization handle that is absent in the 6-chloro analog (CAS 7190-82-1) and pre-capped in 6-alkylthio analogs such as 6-(benzylsulfanyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine (CAS 852376-77-3) [1]. This thiol can undergo selective alkylation, arylation, disulfide formation, or thioester conjugation under mild conditions, enabling rapid parallel library synthesis without protecting group manipulation at other positions. The 6-chloro compound, while also amenable to nucleophilic displacement, requires harsher conditions and is less compatible with thiol-sensitive downstream assays [2].

Synthetic intermediate Thiol derivatization SAR expansion Click chemistry

Highest-Confidence Application Scenarios for 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol Based on Quantitative Evidence


Carbonic Anhydrase II-Selective Chemical Probe Development

With a Ki of 4.9 nM against CA2 and a 45-fold selectivity window over CA1, the target compound serves as an excellent starting scaffold for developing CA2-selective chemical probes. The free thiol provides a zinc-coordinating anchor, while the 4-methoxyphenyl group can be further diversified to enhance isoform selectivity and pharmacokinetic properties. Procurement of this compound is indicated for laboratories engaged in carbonic anhydrase-focused drug discovery, particularly for glaucoma, epilepsy, and cancer indications where CA2 selectivity is therapeutically desirable [1].

Dual c-Met/Pim-1 Kinase Inhibitor Lead Generation

The triazolo[4,3-b]pyridazine scaffold with the 4-methoxyphenyl pharmacophore pre-installed is a validated starting point for dual c-Met/Pim-1 inhibition, as demonstrated by the sub-micromolar potency of scaffold analog 4g (c-Met IC50 = 0.163 μM; Pim-1 IC50 = 0.283 μM). The free 6-thiol in the target compound enables rapid parallel synthesis of thioether and thioester libraries for SAR exploration, making this compound a strategic choice for medicinal chemistry groups targeting kinase-dependent cancers, particularly breast cancer and acute myeloid leukemia [2].

Antimicrobial Scaffold for Anti-Infective Probe Synthesis

The 3-aryl triazolopyridazine scaffold has demonstrated good to moderate antibacterial and antifungal activity. The target compound, with its free thiol group, may exhibit enhanced metal-chelation-dependent antimicrobial mechanisms. This compound is suitable for anti-infective research groups seeking to develop novel antimicrobial agents based on the triazolopyridazine chemotype, with the thiol group providing a handle for further optimization of antimicrobial potency and selectivity [3].

Synthetic Intermediate for Focused Kinase-Targeted Libraries

The orthogonal reactivity of the 6-thiol group, combined with the pre-installed 4-methoxyphenyl kinase pharmacophore, positions this compound as an ideal core intermediate for constructing focused libraries targeting the c-Met/Pim-1/BRD4 axis. The thiol can be selectively derivatized via alkylation, arylation, or disulfide formation without affecting the triazolopyridazine core or the 4-methoxyphenyl substituent. Procurement in multi-gram quantities (≥97% purity) is recommended for library synthesis groups seeking to accelerate SAR campaigns [4].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.